molecular formula C11H21NO5S B138749 N-Boc-3-mesyloxypiperidine CAS No. 129888-60-4

N-Boc-3-mesyloxypiperidine

Cat. No. B138749
M. Wt: 279.36 g/mol
InChI Key: WLAZHMYDLUILKR-UHFFFAOYSA-N
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Description

N-Boc-3-mesyloxypiperidine is a derivative of piperidine, a six-membered heterocyclic amine, which is of significant interest in pharmaceutical chemistry due to its presence in various bioactive compounds. The N-Boc group (tert-butoxycarbonyl) is a common protecting group for amines, which makes the compound a valuable intermediate in the synthesis of more complex molecules, such as pharmaceuticals .

Synthesis Analysis

The synthesis of N-Boc-3-hydroxypiperidine derivatives has been explored through various methods. One approach involves the stereoconvergent synthesis from chiral lactam precursors, which includes key steps such as α-hydroxylation and stereoconvergent reduction, followed by a stereospecific Grignard addition . Another method for synthesizing N-Boc-2-phenylpiperidine derivatives employs selective benzylic lithiation, allowing for the introduction of various electrophiles to create potent ligands . Biocatalytic processes have also been developed, utilizing enzymes such as ketoreductase and glucose dehydrogenase for asymmetric reduction, which is particularly important for the synthesis of intermediates like those used in anticancer drugs .

Molecular Structure Analysis

The molecular structure of N-Boc-3-mesyloxypiperidine is characterized by the presence of the piperidine ring, a mesyloxy substituent, and the N-Boc protecting group. The stereochemistry of such compounds is crucial, as it can significantly influence their biological activity. For instance, the bioactive configuration of a piperidine quaternary center was determined to be (S) through X-ray analysis in the context of NK1 antagonists .

Chemical Reactions Analysis

N-Boc-protected piperidines can undergo various chemical reactions, which are essential for their transformation into bioactive molecules. For example, the selective lithiation at the 2-position of N-Boc-2-phenylpiperidine allows for the subsequent trapping with electrophiles, which is a versatile method for creating a wide array of derivatives . Additionally, the introduction of triazolyl substituents to 3-aminopiperidines via Huisgen 1,3-dipolar cycloaddition demonstrates the reactivity of N-Boc-protected piperidines in creating new scaffolds for combinatorial chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-3-mesyloxypiperidine derivatives are influenced by the protective groups and substituents present on the piperidine ring. The N-Boc group, in particular, increases the steric bulk and alters the solubility of the compound, which can be advantageous during synthetic procedures. The mesyloxy group is a good leaving group, which can be useful in nucleophilic substitution reactions. The physical properties such as solubility, melting point, and boiling point are determined by the overall molecular structure and are important for the handling and purification of these compounds during synthesis .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

  • Development of Biocatalytic Processes : N-Boc-3-hydroxypiperidine, a derivative of N-Boc-3-mesyloxypiperidine, has been developed as a synthon for pharmaceutical intermediates, notably for ibrutinib, an anticancer drug. Efficient biocatalytic processes using recombinant ketoreductase for the synthesis of this compound have been reported, demonstrating potential for commercial scale production (Ju et al., 2014); (Chen et al., 2017).

  • Bioreductive Production Techniques : Advanced bioreductive production techniques for (R)-N-Boc-3-hydroxypiperidine have been developed, highlighting the use of NADPH-dependent reductase for industrial-scale synthesis (Chen et al., 2017).

Synthesis Methods and Catalysis

  • Efficient Synthesis Using Carbonyl Reductase : The use of (R)-specific carbonyl reductase from Candida parapsilosis for synthesizing (S)-N-Boc-3-hydroxypiperidine has been identified, highlighting a process with significant commercial potential (Chen et al., 2017).

  • Stereoselective Synthesis : Research on stereoselective synthesis of related compounds like orthogonally protected 3,7-Diazabicyclo and N-Boc-protected amino acids provides insights into the chemical versatility of N-Boc-3-mesyloxypiperidine derivatives (Schramm et al., 2009); (Medina et al., 2000).

Other Applications

  • Catalysis Research : Studies in catalysis, like the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines, reveal the utility of N-Boc-3-mesyloxypiperidine derivatives in developing new catalytic methodologies (Millet & Baudoin, 2015).

  • Protecting Groups in Peptide Synthesis : The N-Boc group, related to N-Boc-3-mesyloxypiperidine, is used extensively as a protecting group in peptide synthesis, illustrating its broader significance in organic synthesis (Sakakibara et al., 1965).

Safety And Hazards

Specific hazards arising from N-Boc-3-mesyloxypiperidine are not available . Firefighters dealing with this compound are advised to wear self-contained breathing apparatus if necessary .

Future Directions

The efficient synthesis of (S)-N-Boc-3-hydroxypiperidine by coexpressing ketoreductase and glucose dehydrogenase provides a research basis for the efficient synthesis of chiral compounds . This study developed a better coexpression strategy for ketoreductase and glucose dehydrogenase by investigating the effect of activity ratios and forms of the biocatalysts on the catalytic efficiency .

properties

IUPAC Name

tert-butyl 3-methylsulfonyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAZHMYDLUILKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-3-mesyloxypiperidine

Synthesis routes and methods I

Procedure details

To a stirred solution of the title compound of Example 1 (44.3 g, 220 mmol) and Et3N (61.4 mL, 440 mmol, 2 eq) in THF (250 mL) was added dropwise at rt (maintained by cooling from an ice bath), methanesulfonyl chloride (27.77 g, 242 mmol, 1.1 eq). The reaction mixture was stirred for 1 h at rt when TLC (solvent system C) indicated completion. The precipitated Et3NHCl was removed by filtration and the filter cake was washed with 50 mL of THF. The combined filtrate and washings were evaporated in vacuo to give the crude product as a yellow oil. This was dissolved in EtOAc/hexanes (1:2) and passed through a pad of silica gel eluting with ethyl acetate/hexanes (1:3). Evaporation of the filtrate afforded the product as a pale yellow oil (59.1 g, 96%) which crystallized on standing. Recrystallization from EtOAc/hexane (1:10) afforded an analytically pure sample of the title compound: mp 69°-70° C.; 1H-NMR (CDCl3) ∂ 4.72 (m,1H), 3.63 (m, 2H), 3.46 (m, 1H), 3.32 (m, 1H), 3.05 (s, 3H), 1.75-2.06 (complex m, 4H), 1.46 (s, 9H); CIMS (MH+ calcd for C11H21NO5S): 280. Found (MH+): 280; Anal. (calcd for C11H21NO5S): C, H, N.
Quantity
44.3 g
Type
reactant
Reaction Step One
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Quantity
61.4 mL
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reactant
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250 mL
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27.77 g
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ethyl acetate hexanes
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0 (± 1) mol
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EtOAc hexanes
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Yield
96%

Synthesis routes and methods II

Procedure details

To a solution of 216 g of N-BOC-3(R,S)-hydroxypiperidine in 5 l of CH2Cl2 222 ml of triethylamine are added at 0-5° C. 137 g of methanesulfonyl chloride in 300 ml of CH2Cl2 are added dropwise over a period of 45 min, maintaining the temperature at 0-5° C. After additional stirring for 70 minutes 2 l of deionised water are added and the pH is adjusted to 5.9 by addition of about 90 ml of 2 n HCl. The aqueous phase is separated and the organic phase is washed with water. The solution is evaporated to dryness and 270-280 g of an oily residue are obtained. After treating with 1 l of n-heptane crystallization occurs. Crystals are isolated and dried in vacuo. 250 g of N-BOC-3(R,S)-methylsulfonyloxy-piperidine are obtained.
Quantity
216 g
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0 (± 1) mol
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5 L
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137 g
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300 mL
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solvent
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2
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90 mL
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0 (± 1) mol
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1 L
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Quantity
2 L
Type
solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Tert-butyl 3-hydroxypiperidine-1-carboxylate (3.6 g, 18 mmol) was dissolved in dichloromethane (20 mL) and cooled to 0° C., triethylamine (4 mL) was added, followed by dropwise addition of methanesulfonyl chloride (2.28 g, 20 mmol) and DMAP (10 mg). The reaction mixture was warmed to room temperature and stirred overnight. The reaction mixture was quenched with saturated NaHCO3, and extracted with dichloromethane. The organic layer was washed with H2O, dried and concentrated to give crude product (5.5 g).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
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Quantity
4 mL
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reactant
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2.28 g
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reactant
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10 mg
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catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
S Kovačková, M Dračínský, D Rejman - Tetrahedron, 2011 - Elsevier
… We prepared (R,S)-3-amino-1-N-tert-butyloxycarbonyl-piperidine (30) in two steps starting from (R,S)-N-Boc-3-mesyloxypiperidine (21a). Mesyl derivative 21a was first transformed into …
Number of citations: 28 www.sciencedirect.com

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